![molecular formula C15H11BrN2O2 B2816241 N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-37-5](/img/structure/B2816241.png)

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

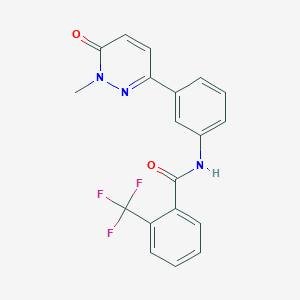

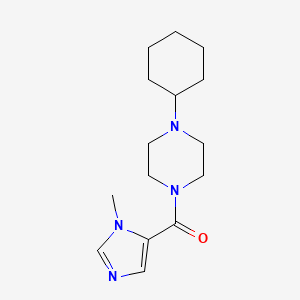

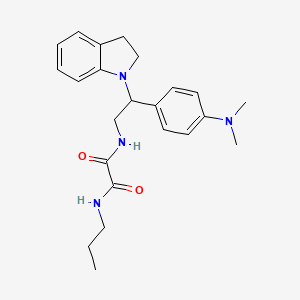

“N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a compound that belongs to a class of molecules known as pyridine derivatives . Pyridine derivatives are known for their diverse biological activities and are an essential core in the chemical structure of a variety of approved drugs .

Synthesis Analysis

The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione which is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed chemically by their preparations with other pathways and their spectral data . For instance, the structure of “3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide” was confirmed by its IR spectrum .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . This reaction affords the corresponding chalcone which is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by their spectral data . For instance, “3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide” is a yellow solid with a melting point of 230–232 °C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Research has focused on synthesizing heterocyclic compounds for various applications. For example, the synthesis of thio-substituted ethyl nicotinate derivatives underwent cyclization to thieno[2,3-b]pyridines, showing the versatility of related compounds in generating new heterocyclic frameworks with potential antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted reactions highlighted the efficiency of modern techniques in creating compounds with valuable biological activities (Youssef, Azab, & Youssef, 2012).

Biological Activities

Novel compounds synthesized from related chemical structures have shown promising biological activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and significant in vitro and in vivo antiprotozoal activities (Ismail et al., 2004). Another study synthesized novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase agents, further indicating the therapeutic potential of these compounds (Rahmouni et al., 2016).

Coordination Polymers

Research into the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers containing angular dipyridyl ligands bearing amide spacers showcases the potential of these compounds in designing new materials with interesting properties (Yeh et al., 2008).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNVPXOLJDQTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)

![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)

![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)